Strontiumoxalat

Description

Contemporary Significance of Strontium Oxalate (B1200264) in Chemical Science

In modern chemical science, strontium oxalate is significant primarily as a precursor for the synthesis of other strontium compounds and advanced materials. guidechem.comresearchgate.net It is a key intermediate in the production of high-temperature superconducting materials and self-activated luminescence compounds. researchgate.net Its controlled thermal decomposition allows for the creation of strontium oxide (SrO) or strontium carbonate (SrCO₃) with specific particle sizes and morphologies, which is crucial for the manufacturing of specialized ceramics and glass. chemimpex.comresearchgate.netresearchgate.net In pyrotechnics, it serves as a red coloring agent and a burn rate modifier. wikipedia.orgquora.com Furthermore, its potential is being explored in biomedical applications, particularly in bone regeneration, owing to the chemical similarity between strontium and calcium. chemimpex.comnih.gov

Historical Trajectories of Strontium Oxalate Investigations

Investigations into strontium oxalate are part of the broader history of alkaline earth metal chemistry. While strontium was discovered in the late 18th century, detailed studies of its compounds followed. americanelements.com Foundational research on strontium oxalate, particularly its thermal properties, gained traction in the mid-20th century. researchgate.net Early studies focused on its thermal decomposition behavior under various conditions, establishing the multi-step process of dehydration followed by decomposition to the carbonate and finally to the oxide. researchgate.netresearchgate.net Over the decades, research has evolved from basic characterization to more complex synthesis methods, including crystal growth in gel media and the use of bi-templates to control morphology. tandfonline.comias.ac.in These historical investigations have laid the groundwork for its current applications in materials science and other fields.

Foundational Research Areas and Interdisciplinary Connections

Research on strontium oxalate is centered on several foundational areas that connect to various scientific disciplines.

Foundational Research Areas:

Synthesis and Crystallization: A significant body of research focuses on methods to synthesize strontium oxalate with controlled crystal structures and morphologies. Techniques range from simple precipitation reactions between a strontium salt and an oxalate solution to more advanced methods like crystal growth in agar-agar gel and the use of living bi-templates like mung bean sprouts. chemicalbook.comtandfonline.comias.ac.inchemicalbook.com

Thermal Analysis: The thermal decomposition of strontium oxalate is a cornerstone of its research. researchgate.net Techniques such as thermogravimetric analysis (TG) and differential thermal analysis (DTA) are used to study the kinetics of its decomposition into strontium carbonate and subsequently strontium oxide. researchgate.netresearchgate.net These studies are critical for its use as a precursor material. The decomposition reaction proceeds via the formation of strontium carbonate at temperatures between 400-480 °C. researchgate.net

Solubility Studies: Understanding the solubility of strontium oxalate is crucial for its synthesis and its applications in analytical chemistry. It is known to be sparingly soluble in water but its solubility increases in acidic solutions. chemicalbook.comchemicalbook.comlibretexts.org

Interactive Table: Solubility of Strontium Oxalate

Review the solubility data for Strontium Oxalate in different solvents and conditions.

| Solvent | Temperature | Solubility | Reference |

|---|---|---|---|

| Water | 18 °C | 4.6 mg / 100 g | wikipedia.org |

| Water | 100 °C | 5 g / 100 g | wikipedia.org |

| 3.5% Acetic Acid | ~25 °C | 1 g / 1.9 L | chemicalbook.comchemicalbook.com |

Interdisciplinary Connections:

Materials Science: Strontium oxalate is a precursor for producing strontium-based materials, including dielectrics like strontium stannate (SrSnO₃), advanced ceramics, and phosphors for luminescent applications. chemimpex.comguidechem.comrjpn.org Its decomposition product, strontium oxide, is also used in the manufacture of certain types of glass. chemimpex.com

Pyrotechnics: In pyrotechnics, the thermal decomposition of strontium oxalate is exploited to produce a brilliant red color. bisleyinternational.commonarchchemicals.co.uk Upon heating, it decomposes to strontium oxide (SrO), which is an excellent scarlet red emitter. wikipedia.org In the presence of chlorine donors, strontium chloride (SrCl) is formed, which produces a deeper red light. wikipedia.org It can also be used to modify burn rates and as a delay agent in glitter formulations. quora.com

Interactive Table: Emission Spectra of Strontium Species in Flames

This table shows the strong emission peaks for different strontium compounds used in pyrotechnics.

| Emitting Species | Color | Strongest Emission Peaks (nm) | Reference |

|---|---|---|---|

| Strontium Oxide (SrO) | Scarlet Red | 595, 597 | wikipedia.org |

| Strontium Hydroxide (B78521) (SrOH) | Orange-Red | 606, 671, 682 | wikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

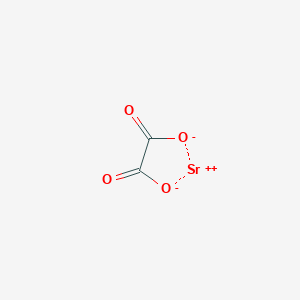

Molecular Formula |

C2O4Sr |

|---|---|

Molecular Weight |

175.64 g/mol |

IUPAC Name |

strontium;oxalate |

InChI |

InChI=1S/C2H2O4.Sr/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |

InChI Key |

KQAGKTURZUKUCH-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Sr+2] |

Origin of Product |

United States |

Synthetic Methodologies for Strontium Oxalate and Its Derivatives

Precipitation-Based Synthesis of Strontium Oxalate (B1200264)

Precipitation from an aqueous solution is a common and straightforward method for the synthesis of strontium oxalate. This technique involves the reaction of a soluble strontium salt, such as strontium chloride (SrCl₂), with an oxalate source, typically oxalic acid (H₂C₂O₄) or a soluble oxalate salt, leading to the formation of insoluble strontium oxalate which then precipitates out of the solution.

The controlled crystallization of strontium oxalate from aqueous solutions allows for the growth of well-defined single crystals. One effective method for achieving this is through the use of a gel medium, such as agar-agar gel. researchgate.net This technique involves the slow diffusion of reactant solutions (e.g., strontium chloride and oxalic acid) into the gel. The gel matrix retards the diffusion of ions, which slows down the reaction rate and facilitates the growth of larger and more perfect crystals. researchgate.net

In a typical gel growth experiment, a gel is first set in a test tube, and then the reactant solutions are carefully added on top of the gel or on opposite sides of a U-shaped tube containing the gel. As the reactants diffuse towards each other through the gel, they meet and react to form strontium oxalate crystals at a controlled rate. This method has been successfully employed to grow transparent, prismatic, bi-pyramidal, platy-shaped, and spherulitic crystals of strontium oxalate. researchgate.net The grown crystals can be characterized by techniques such as Fourier-transform infrared (FT-IR) spectroscopy and X-ray diffraction (XRD) to confirm their identity and determine their crystal structure. researchgate.net

Several parameters can be adjusted to control the precipitation kinetics and the morphology of the resulting strontium oxalate crystals. These factors significantly impact the size, shape, and crystalline quality of the final product.

Key parameters include:

Concentration of Reactants: The concentration of the strontium salt and the oxalate source directly affects the supersaturation of the solution, which in turn influences the nucleation and growth rates of the crystals. researchgate.net

Gel Concentration and pH: In gel growth methods, the concentration of the gel and its pH can affect the diffusion rates of the reactants and the crystal growth environment.

Temperature: Temperature plays a crucial role in both the solubility of strontium oxalate and the kinetics of the precipitation reaction. The thermal decomposition behavior of strontium oxalate hydrate (B1144303) (SrC₂O₄·nH₂O) has been studied, revealing that dehydration and subsequent decomposition to strontium carbonate (SrCO₃) and then strontium oxide (SrO) occur at specific temperature ranges. researchgate.netresearchgate.net

Additives: The presence of certain additives can influence crystal habit and growth rates by selectively adsorbing onto specific crystal faces.

| Parameter | Condition |

|---|---|

| Gel Concentration | 1.0% |

| Gel Setting Time | 48 hours |

| Concentration of Strontium Chloride | 0.5 M |

| Concentration of Oxalic Acid | 0.5 M |

| Temperature | Ambient |

Advanced Synthesis Routes for Strontium Oxalate-Containing Materials

Beyond simple precipitation, advanced synthesis techniques are employed to produce strontium oxalate-containing materials with specific properties, such as nanoscale dimensions and composite structures.

Strontium oxalate is a valuable precursor for the synthesis of strontium oxide (SrO) nanomaterials. scite.aisemanticscholar.orgsathyabama.ac.inorientjchem.org The thermal decomposition of strontium oxalate provides a reliable route to produce SrO. The process typically involves the calcination of the synthesized strontium oxalate at elevated temperatures. The decomposition proceeds through the formation of strontium carbonate as an intermediate, which then further decomposes to strontium oxide at higher temperatures. researchgate.netresearchgate.net

The characteristics of the final SrO nanoparticles, such as their crystalline size and morphology, are influenced by the properties of the initial strontium oxalate precursor and the calcination conditions, including temperature and duration. researchgate.netorientjchem.org Various methods, including sol-gel and green synthesis approaches, can be used to prepare the initial strontium oxalate precursor, which in turn affects the properties of the resulting strontium oxide nanoparticles. semanticscholar.orgsathyabama.ac.inorientjchem.org

| Decomposition Step | Temperature Range (°C) | Product |

|---|---|---|

| Dehydration | ~127-200 | SrC₂O₄ |

| Decomposition of Anhydrous Oxalate | ~400-600 | SrCO₃ |

| Decomposition of Carbonate | >900 | SrO |

Hydrothermal and solvothermal methods are versatile techniques for the synthesis of a wide range of materials, including metal oxides and composites. sciopen.comresearchgate.netornl.gov These methods involve carrying out chemical reactions in a closed system (an autoclave) at elevated temperatures and pressures, using water as the solvent in the hydrothermal method and an organic solvent in the solvothermal method. researchgate.net

These approaches offer several advantages for the synthesis of strontium oxalate composites, including:

Control over Crystallinity and Morphology: The high temperature and pressure conditions can promote the formation of highly crystalline products with controlled morphologies.

Formation of Novel Phases: The unique reaction conditions can lead to the formation of metastable phases or composites that are not accessible through conventional synthesis routes.

Homogeneous Products: The reactions occur in a closed system, which can lead to more homogeneous and uniform products.

While specific examples of strontium oxalate composites synthesized via these methods are not extensively detailed in the provided search results, the general principles of hydrothermal and solvothermal synthesis suggest their applicability in creating novel strontium oxalate-based composite materials with tailored properties. nih.govresearchgate.net

Sonochemical synthesis utilizes the energy of high-intensity ultrasound to induce chemical reactions. mdpi.comnih.gov The underlying principle of sonochemistry is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to unique chemical and physical effects. nih.gov

This method can be effectively employed for the synthesis of nanostructured materials, including strontium oxalate-related nanostructures. mdpi.comrsc.org The advantages of sonochemical synthesis include:

Rapid Reaction Rates: The extreme conditions generated during cavitation can significantly accelerate reaction rates.

Formation of Nanomaterials: The rapid collapse of bubbles can lead to the formation of nanoparticles with a narrow size distribution.

Environmentally Friendly: Sonochemical reactions can often be carried out at ambient temperature and pressure, reducing energy consumption. mdpi.com

The sonochemical method offers a promising route for the facile and efficient synthesis of strontium oxalate and its derivatives with controlled nanostructures for various applications. researchgate.netdntb.gov.ua

Crystallographic Analysis and Structural Characterization of Strontium Oxalate Phases

Polymorphism and Hydration States of Strontium Oxalate (B1200264)

Strontium oxalate exists in several crystalline forms, primarily differing in their degree of hydration. These include a monohydrate, a dihydrate, and an anhydrous phase. The amount of water incorporated into the crystal lattice significantly alters the structural dimensionality and crystallographic parameters.

The monohydrate form of strontium oxalate (SrC₂O₄·H₂O) has been a subject of detailed structural analysis. Early characterizations based on powder diffraction data suggested a body-centered tetragonal structure. However, more detailed investigations using single-crystal X-ray diffraction have revealed a triclinic nature for this hydrate (B1144303). nih.gov

A comprehensive study by Christensen and Hazell provided definitive crystallographic data for the triclinic form of strontium oxalate monohydrate (reported as the deuterated analogue, SrC₂O₄·D₂O, which is structurally equivalent). nih.gov The structure was determined to belong to the Pī space group. In this structure, the strontium ion is coordinated by oxygen atoms from both the oxalate anions and the water molecule, forming a complex network. The water molecule plays a significant role in the crystal packing, forming hydrogen bonds that contribute to the stability of the structure.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 6.471 |

| b (Å) | 8.006 |

| c (Å) | 8.649 |

| α (°) | 98.67 |

| β (°) | 109.11 |

| γ (°) | 105.15 |

Strontium oxalate dihydrate (SrC₂O₄·2H₂O) represents another stable hydrated phase. Its crystal structure has been thoroughly investigated and found to be tetragonal. nih.gov This phase is isostructural with weddellite (B1203044), a naturally occurring calcium oxalate dihydrate.

The structure belongs to the I4/m space group. nih.gov The strontium ions are coordinated by the oxygen atoms of the oxalate groups and water molecules. The arrangement results in channels within the crystal lattice that accommodate the water molecules. The degree of hydration can sometimes exceed two, with additional water molecules occupying these channels in a disordered manner. Thermal analysis shows that the dehydration of the dihydrate to the anhydrous form occurs in distinct steps. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | I4/m |

| a (Å) | 6.280 |

| c (Å) | 7.476 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

The structure of anhydrous acid strontium oxalate was determined from X-ray powder diffraction data and found to be monoclinic, belonging to the space group P2₁/c. cambridge.org In this structure, the strontium ion is eight-fold coordinated by oxygen atoms. These SrO₈ polyhedra are connected through edge sharing, forming two-dimensional layers. This represents an increase in structural dimensionality compared to the one-dimensional chains found in the hydrated acid strontium oxalate, illustrating a common trend where dimensionality increases with decreasing water content. cambridge.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9661 |

| b (Å) | 9.205 |

| c (Å) | 7.3198 |

| α (°) | 90 |

| β (°) | 102.104 |

| γ (°) | 90 |

Advanced Diffraction Techniques in Strontium Oxalate Research

X-ray diffraction is the cornerstone of crystallographic analysis. Both single-crystal and powder diffraction methods are employed to gain a comprehensive understanding of the strontium oxalate phases.

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the exact positions of atoms within the crystal structure. nih.gov

The application of SC-XRD has been critical in resolving the detailed crystal structure of strontium oxalate monohydrate. nih.gov By measuring the diffraction pattern from a single crystal, researchers were able to determine its triclinic nature and the Pī space group, providing a definitive model of the atomic arrangement. nih.gov This level of precision allows for a detailed analysis of the coordination environment around the strontium ion and the hydrogen bonding network involving the water molecules, which would be difficult to achieve with other methods.

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of polycrystalline materials. researchgate.net It is instrumental in identifying the crystalline phases present in a sample by comparing the experimental diffraction pattern to a database of known patterns, such as the Powder Diffraction File (PDF). researchgate.net

In the study of strontium oxalate, PXRD is routinely used to confirm the phase purity of synthesized samples. For instance, the purity of tetragonal strontium oxalate dihydrate and triclinic strontium oxalate monohydrate samples was verified by comparing their powder patterns with the corresponding JCPDS (now ICDD) data cards. nih.gov

Furthermore, PXRD data is essential for the ab initio structure determination of materials that cannot be grown as single crystals of sufficient size or quality. The crystal structure of anhydrous acid strontium oxalate was solved using conventional X-ray powder diffraction data. cambridge.org The process involves indexing the diffraction pattern to determine the unit cell, followed by a Rietveld refinement. The Rietveld method is a powerful technique that fits a calculated diffraction profile to the experimental data, allowing for the refinement of structural parameters such as atomic positions, lattice parameters, and peak shape parameters to obtain a detailed and accurate crystal structure. cambridge.orgresearchgate.net

Microstructural and Morphological Studies of Strontium Oxalate

Electron Microscopy for Particle Architecture and Growth Features

Electron microscopy is a crucial technique for elucidating the particle architecture and growth characteristics of strontium oxalate. Studies utilizing scanning electron microscopy (SEM) have revealed a variety of morphologies for strontium oxalate particles, which are significantly influenced by the synthesis conditions.

In the absence of specific additives, strontium oxalate can precipitate as bi-pyramidal or rod-like crystals. However, the introduction of polymeric additives, such as poly(methacrylic acid) (PMAA), can dramatically alter the crystal morphology. For instance, in the presence of PMAA, dumbbell-shaped aggregates of strontium oxalate have been observed. These aggregates are composed of two dandelion-like heads, which are themselves formed by radially aligned, rod-like strontium oxalate dihydrate (SOD) crystals. rsc.org This complex architecture suggests a fractal growth mechanism.

The growth process of these unique structures has been investigated by examining samples at different aging times. Initially, at a short aging time of 20 minutes, the product consists of rod-like SOD crystals with lengths of 0.8–1.2 µm and an average width of approximately 150 nm. These initial rods appear to serve as seeds for the subsequent fractal growth that leads to the dumbbell-shaped aggregates. rsc.org

Furthermore, the use of a living biotemplate, such as a mung bean sprout (MBS) membrane, can induce the simultaneous formation of strontium oxalate crystals with different morphologies on either side of the membrane. tandfonline.comtandfonline.com This highlights the profound impact of the immediate chemical and physical environment on the resulting crystal architecture.

The table below summarizes the observed morphologies of strontium oxalate under different conditions as revealed by electron microscopy.

| Synthesis Condition | Observed Morphology | Reference |

| In the presence of poly(methacrylic acid) (PMAA) | Dumbbell-shaped aggregates composed of dandelion-like heads of rod-like crystals | rsc.org |

| Initial growth stage (20 min) with PMAA | Rod-like crystals (0.8–1.2 µm length, ~150 nm width) | rsc.org |

| Using mung bean sprout (MBS) membrane as a template | Different morphologies on either side of the membrane | tandfonline.comtandfonline.com |

Influences of Synthesis Conditions on Strontium Oxalate Crystal Habit

The crystal habit of strontium oxalate is highly sensitive to the synthesis conditions, including the presence of additives, pH, and the concentrations of reactants.

The growth of strontium oxalate in gel media, such as agar-agar gel, allows for the formation of well-defined single crystals. By varying the concentration of the gel, reactants (strontium chloride and oxalic acid), and gel setting time, different crystal habits can be obtained. ias.ac.inresearchgate.net In such systems, transparent prismatic, bi-pyramidal, platy-shaped, and spherulitic crystals have been successfully grown. ias.ac.inresearchgate.net The use of additives like ammonium (B1175870) chloride can suppress nucleation density and promote the growth of larger, well-formed crystals. ias.ac.in

The pH of the reaction medium is another critical factor influencing the morphology of strontium oxalate particles. Studies have shown that a range of morphologies, including bi-pyramids, rods, peanuts, and spherical particles, can be obtained by varying the pH. researchgate.net Specifically, pH values of 7 and 8 have been found to favor the formation of peanut-shaped strontium oxalate particles. researchgate.net

The presence of polymeric additives like poly(styrene-alt-maleic acid) (PSMA) not only influences the morphology but can also promote the formation of the strontium oxalate dihydrate (SOD) phase. researchgate.net The concentration of such additives is also a key parameter; for example, increasing the concentration of poly(methacrylic acid) (PMAA) can lead to the formation of unusual dumbbell-shaped aggregates. rsc.org

The table below details the influence of various synthesis parameters on the resulting crystal habit of strontium oxalate.

| Synthesis Parameter | Variation | Resulting Crystal Habit/Morphology | Reference |

| Growth Medium | Agar-agar gel | Transparent prismatic, bi-pyramidal, platy-shaped, spherulitic | ias.ac.inresearchgate.net |

| Additive | Ammonium Chloride in agar (B569324) gel | Larger, transparent, platy-shaped and spherulitic crystals | ias.ac.in |

| pH | 7 and 8 | Peanut-shaped particles | researchgate.net |

| Polymeric Additive | Poly(styrene-alt-maleic acid) (PSMA) | Promotes formation of strontium oxalate dihydrate (SOD) phase | researchgate.net |

| Polymeric Additive Concentration | Increased concentration of poly(methacrylic acid) (PMAA) | Dumbbell-shaped aggregates | rsc.org |

Thermal Decomposition Pathways and Reaction Kinetics of Strontium Oxalate

Mechanistic Studies of Strontium Oxalate (B1200264) Thermal Degradation

Mechanistic studies reveal a consistent sequence of decomposition and the release of specific gaseous byproducts.

The thermal decomposition of hydrated strontium oxalate (SrC₂O₄·nH₂O) in an air atmosphere proceeds through well-defined stages. researchgate.netresearchgate.netkau.edu.sa Initially, the compound undergoes dehydration, typically in one or two steps depending on the specific hydrate (B1144303), to form anhydrous strontium oxalate (SrC₂O₄). researchgate.netresearchgate.netresearchgate.net

Dehydration: SrC₂O₄·nH₂O(s) → SrC₂O₄(s) + nH₂O(g)

Decomposition of Oxalate: SrC₂O₄(s) → SrCO₃(s) + CO(g)

Decomposition of Carbonate: SrCO₃(s) → SrO(s) + CO₂(g) chemguide.co.uk

Differential thermal analysis (DTA) shows an exothermic peak around 300°C, which is attributed to the recrystallization of the anhydrous strontium oxalate. researchgate.netkau.edu.sa An endothermic peak observed at approximately 910°C corresponds to the orthorhombic to hexagonal phase transition of strontium carbonate. researchgate.netresearchgate.netkau.edu.sa

The thermolysis of anhydrous strontium oxalate primarily yields solid strontium carbonate and gaseous carbon monoxide (CO). researchgate.netwikipedia.org In an oxidizing atmosphere like air, the carbon monoxide produced can be further oxidized to carbon dioxide (CO₂) at the surface of the sample grains. researchgate.netresearchgate.net

The subsequent decomposition of strontium carbonate at higher temperatures releases carbon dioxide (CO₂) gas. chemguide.co.ukwikipedia.org Therefore, the main gaseous byproducts evolved during the complete thermal decomposition of strontium oxalate to strontium oxide are carbon monoxide and carbon dioxide. wikipedia.org The disproportionation of the carbon monoxide product can sometimes complicate the decomposition process. researchgate.net

Kinetic Modeling of Strontium Oxalate Decomposition

Kinetic modeling of the decomposition process provides quantitative insights into the reaction rates and energy barriers involved.

The apparent activation energy (Ea), a key parameter in kinetic analysis, has been determined for the decomposition steps of strontium oxalate using various computational methods. researchgate.netbath.ac.uk For the decomposition of anhydrous strontium oxalate to strontium carbonate, the activation energy is influenced by the kinetic model applied. Similarly, the activation energy for the subsequent decomposition of strontium carbonate to strontium oxide has also been calculated.

Below is a table summarizing the activation parameters for the non-isothermal decomposition of anhydrous strontium oxalate and strontium carbonate in air, as determined by a composite method assuming different kinetic models.

| Kinetic Model | Decomposition of Anhydrous SrC₂O₄ | Decomposition of SrCO₃ | ||

|---|---|---|---|---|

| E (kJ mol⁻¹) | log(A/s⁻¹) | E (kJ mol⁻¹) | log(A/s⁻¹) | |

| D2 | 263 ± 4 | 17.4 ± 0.3 | 382 ± 9 | 15.7 ± 0.4 |

| D3 | 297 ± 4 | 18.4 ± 0.3 | 399 ± 9 | 16.3 ± 0.5 |

| D4 | 299 ± 5 | 19.3 ± 0.4 | 421 ± 11 | 16.7 ± 0.5 |

| R2 | 286 ± 4 | 18.3 ± 0.3 | 406 ± 10 | 16.0 ± 0.5 |

| R3 | 156 ± 5 | 9.8 ± 0.4 | 232 ± 18 | 9.0 ± 0.1 |

| F1 | 172 ± 5 | 11.3 ± 0.4 | 249 ± 3 | 10.1 ± 0.1 |

Data sourced from research on the thermal decomposition kinetics of strontium oxalate. researchgate.net

Both non-isothermal and isothermal kinetic analyses have been employed to study the decomposition of strontium oxalate. researchgate.netresearchgate.net Non-isothermal studies, typically using thermogravimetric (TG) techniques at various heating rates, are common. researchgate.netresearchgate.netresearchgate.net

Analysis of non-isothermal data suggests that the decomposition of anhydrous strontium oxalate is best described by a two-dimensional diffusion-controlled mechanism (D2 model). researchgate.netresearchgate.netkau.edu.sa This model implies that the reaction rate is governed by the diffusion of the gaseous product (CO) through a continuous layer of the solid product (SrCO₃). researchgate.netresearchgate.net In contrast, the decomposition of strontium carbonate is better fitted by a three-dimensional phase boundary-controlled mechanism (R3 model). researchgate.netresearchgate.netkau.edu.sa Other models, such as the Avrami-Erofeev kinetic model, have also been considered to explain the kinetics of the SrC₂O₄ to SrCO₃ conversion. researchgate.net

Solid-State Reactivity of Strontium Oxalate with Other Compounds

Strontium oxalate can participate in solid-state reactions with other compounds, particularly at elevated temperatures. For instance, the solid-state reaction between strontium oxalate and uranyl oxalate has been studied. epa.gov Thermogravimetric and differential thermal analysis (TG/DTA) of this reaction, along with X-ray diffraction (XRD) of the products, indicated the formation of strontium uranate (SrUO₄). epa.gov At higher temperatures, this product can be partially reduced to SrUO₃. epa.gov These reactions highlight the role of strontium oxalate as a precursor in the synthesis of complex mixed-metal oxide materials. epa.gov

Interactions with Uranyl Oxalate and Related Actinide Compounds

The study of interactions between strontium oxalate and actinide compounds is crucial, particularly in the context of nuclear fuel cycles where alkaline earth metals are common fission products. Research has shown that the decomposition mechanism of strontium oxalate is notably altered when heated in the presence of uranyl oxalate. researchgate.net

When strontium oxalate and uranyl oxalate are mixed in a 1:1 molar ratio, their solid-state reaction during thermal decomposition follows a different pathway compared to the decomposition of the individual compounds. researchgate.netresearchgate.net Thermogravimetric analysis (TGA) reveals that the inherent decomposition steps of strontium oxalate are modified by the presence of the actinide oxalate. researchgate.net While pure strontium oxalate decomposes to strontium carbonate (SrCO₃), and then to strontium oxide (SrO) at higher temperatures, the mixed system introduces new reaction dynamics. researchgate.netresearchgate.net

The final products of uranyl oxalate decomposition depend on the atmosphere, yielding uranium dioxide (UO₂) in inert conditions and uranium trioxide (U₃O₈) in the presence of air. rsc.orgwhiterose.ac.uk This variability can further complicate the reaction pathways when mixed with strontium oxalate.

Synergistic Effects in Mixed-Component Thermal Processes

Synergistic effects in mixed-component systems refer to the phenomenon where the combined thermal behavior of the mixture is not merely a sum of the individual components' decompositions. The interaction between strontium oxalate and uranyl oxalate provides a clear example of such synergy. The mechanism of decomposition for strontium oxalate is fundamentally altered in the mixed state, suggesting a cooperative effect rather than a simple parallel decomposition. researchgate.net

Studies comparing the thermal decomposition of co-precipitated products versus mechanically mixed products have shown significant differences. For instance, in mixed calcium and strontium oxalates that are mechanically mixed, the decomposition steps occur separately. However, the thermal decomposition of a co-precipitated product follows a distinctly different pathway, indicating a more intimate interaction between the components at the molecular level. researchgate.net This suggests that the method of preparation for a mixed system containing strontium oxalate is a critical factor in determining its thermal decomposition behavior.

The kinetic parameters of the decomposition are also subject to synergistic effects. The activation energy required for the decomposition of strontium oxalate can be influenced by the presence of another component that may act as a catalyst or reactant.

| System | Component | Decomposition Step | Activation Energy (kJ/mol) | Proposed Mechanism |

| Pure Strontium Oxalate | SrC₂O₄ | SrC₂O₄ → SrCO₃ | 938.01 | Solid-state decomposition |

| Pure Strontium Oxalate | SrCO₃ | SrCO₃ → SrO | 250.3 | Solid-state decomposition |

| Anhydrous Strontium Oxalate | SrC₂O₄ | SrC₂O₄ → SrCO₃ | Varies | Two-dimensional diffusion-controlled (D2) |

| Anhydrous Strontium Carbonate | SrCO₃ | SrCO₃ → SrO | Varies | Three-dimensional phase boundary-controlled (R3) |

Table based on data from multiple studies, showing variations in reported mechanisms and activation energies. researchgate.netresearchgate.net

Role of Strontium Oxalate Particle Characteristics on Thermal Stability

The physical characteristics of strontium oxalate particles, such as size, morphology, and crystal structure, play a significant role in their thermal stability and decomposition kinetics. researchgate.net The decomposition of strontium oxalate to strontium carbonate, which typically occurs in the 400-480 °C range, is directly affected by the particle size and morphology of the precursor material. researchgate.net

Precipitation conditions have a profound impact on these characteristics. For example, strontium oxalate particles precipitated using ultrasound stirring tend to be smaller than those prepared under conventional stirring. unesp.br This decrease in particle size can lead to changes in thermal stability, as a higher surface area-to-volume ratio can alter reaction rates. The morphology of the particles, such as the ellipsoidal shape of monohydrate and dehydrate oxalates, can also influence the decomposition process. unesp.br

The dehydration of strontium oxalate hydrates is also linked to their crystal structure. Studies have shown a correlation between the crystal symmetry of the hydrated salt and the way it loses water upon heating. For instance, the dehydration of a triclinic single crystal of SrC₂O₄·H₂O proceeds in a single step, whereas polyhydrates with different crystal symmetries can dehydrate in multiple stages. researchgate.net The decomposition of anhydrous strontium oxalate is often best described by a two-dimensional diffusion-controlled mechanism (D2), which inherently relates to the geometry and surface characteristics of the particles. researchgate.net

Furthermore, the process of decomposition itself can alter the particle characteristics. During the calcination of related compounds like plutonium (IV) oxalate, significant cracking of particles is observed, which increases with temperature. frontiersin.org This cracking is associated with the release of gaseous byproducts and leads to an increase in the surface area of the material, which can, in turn, affect the kinetics of subsequent decomposition steps. frontiersin.org

Spectroscopic Probing of Strontium Oxalate Chemical Structure and Transformations

Vibrational Spectroscopy of Strontium Oxalate (B1200264)

Vibrational spectroscopy probes the quantized vibrational energy levels of molecules. For strontium oxalate, this includes techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, which are sensitive to the functional groups and crystal lattice structures, respectively.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a compound by measuring the absorption of infrared radiation. In strontium oxalate (SrC₂O₄), FTIR spectra reveal characteristic vibrations of the oxalate anion (C₂O₄²⁻) and any associated water of hydration.

The analysis of strontium oxalate and related compounds shows several key absorption bands. A strong, broad band is often observed in the region of 3000–3600 cm⁻¹, which is characteristic of the O–H stretching vibration from crystal water molecules, indicating the hydrated nature of the compound nih.gov. The most prominent features of the oxalate group include a very strong and sharp band associated with the asymmetric stretching of the C=O bonds, typically appearing around 1650 cm⁻¹ nih.gov. Other significant bands include the symmetric C–O stretching and O–C=O bending modes.

Research on various oxalate-containing materials has identified characteristic infrared peaks. For instance, studies have reported infrared bands at approximately 1632 cm⁻¹ and 1321 cm⁻¹ corresponding to the oxalate group xpsfitting.com. The precise positions of these peaks can be influenced by factors such as hydration state and the coordination environment of the strontium ion.

Table 1: Characteristic FTIR Absorption Bands for Strontium Oxalate and Related Compounds

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| ~3296 | O–H stretching (crystal water) | nih.gov |

| ~1647 | Asymmetric C=O stretching | nih.gov |

| ~1632 | Oxalate group vibration | xpsfitting.com |

| ~1321 | Symmetric C–O stretching / O-C-O bending | xpsfitting.com |

Raman spectroscopy is complementary to FTIR and is particularly sensitive to the crystal structure and symmetry of a material. It is a valuable tool for differentiating between polymorphs—crystals of the same compound that have different unit cell configurations spectroscopyonline.com. The energies of the crystal lattice vibrational modes, which appear in the Raman spectrum, are dependent on the specific arrangement of molecules and their interactions within the crystal spectroscopyonline.com. This sensitivity allows for the characterization and screening of different crystalline forms spectroscopyonline.com.

For oxalates, Raman spectra are characterized by several distinct bands. The most intense band typically corresponds to the symmetric C-O stretching vibration, which is sensitive to the cation and appears in the 1450-1490 cm⁻¹ region. Other characteristic vibrations include the C-C stretching mode (around 910 cm⁻¹) and the O-C-O bending mode (around 860 cm⁻¹) researchgate.netwikipedia.org. Deformation modes of the oxalate structure can be observed at lower wavenumbers, often around 500 cm⁻¹ researchgate.netwikipedia.org.

In centrosymmetric crystal structures, the rule of mutual exclusion may apply, meaning that vibrational modes that are Raman active are infrared inactive, and vice versa thebrpi.org. The appearance or absence of certain bands in both spectra can, therefore, provide crucial information about the molecular and crystal symmetry of strontium oxalate polymorphs.

Table 2: Typical Raman Bands for Metal Oxalates

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| ~1460 - 1490 | Symmetric C–O stretching | researchgate.netresearchgate.net |

| ~910 - 920 | C–C stretching | researchgate.netresearchgate.net |

| ~860 - 870 | O–C–O bending | researchgate.netwikipedia.org |

| ~500 - 600 | O–C–O bending and deformation modes | researchgate.netwikipedia.org |

Electronic Spectroscopy for Strontium Oxalate-Derived Materials

Electronic spectroscopy involves the transition of electrons between different energy levels upon absorption of ultraviolet or visible light. It provides information about the electronic structure of a material.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible portions of the electromagnetic spectrum. For pure strontium oxalate, which is a white solid, significant absorption occurs primarily in the ultraviolet region. Studies on single crystals of strontium oxalate have shown that the material is transparent in the visible range of 500 to 800 nm nist.gov. The primary absorption occurs in the 200 to 350 nm range, with analyses indicating the presence of forbidden indirect transitions corresponding to wavelengths of 262.8 nm and 326 nm nist.gov.

In mixed-cation systems, such as strontium calcium oxalate (SCO) and strontium magnesium oxalate (SrMgO), the optical properties are similar. SCO crystals exhibit a lower cutoff wavelength at 224.8 nm, while SrMgO crystals have a cutoff at 227.0 nm, indicating their transparency in the visible region and suitability for certain optical applications spectroscopyonline.comacs.org. Materials derived from strontium oxalate precursors, such as the phosphor Sr₂CeO₄, are excellent absorbers in the UV-Vis region, with absorption noted below 250 nm and around 394 nm and 463 nm thermofisher.com.

Strontium oxalate is an important precursor in the synthesis of luminescent materials, or phosphors. While pure strontium oxalate itself is not significantly luminescent, it can be doped with activator ions (such as rare-earth elements) and thermally treated to produce highly efficient phosphors. Luminescence spectroscopy, which includes photoluminescence (excitation and emission) studies, is used to characterize these materials.

For example, strontium oxalate doped with cerium is a precursor for the Sr₂CeO₄ blue phosphor. This material, when excited by ultraviolet light (e.g., at 262 nm and 399 nm), exhibits a strong, broad emission band in the blue region of the spectrum, with a maximum peak around 470-485 nm thermofisher.com. This luminescence is attributed to the charge transfer from oxygen to the Ce⁴⁺ ion within the crystal structure. The composition of the strontium oxalate precursor has been shown to be critical in forming the desired luminescent phase uu.nl.

Advanced X-ray Spectroscopies for Elemental and Chemical State Analysis

Advanced X-ray spectroscopic techniques utilize high-energy X-rays to probe the core-level electrons of atoms, providing precise information about elemental composition, oxidation states, and the local coordination environment.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine elemental composition and chemical bonding states. For a strontium-containing compound like strontium oxalate, the XPS spectrum would show characteristic peaks for strontium (Sr), carbon (C), and oxygen (O). The high-resolution spectrum of the Sr 3d region is particularly informative, showing well-resolved spin-orbit components (Sr 3d₅/₂ and Sr 3d₃/₂). The precise binding energy of these peaks can confirm the +2 oxidation state of strontium and provide information about its bonding environment.

X-ray Absorption Spectroscopy (XAS) is another powerful technique for probing the local atomic structure around a specific element. It is not limited by the crystallinity of the sample and can be applied to amorphous materials and solutions researchgate.net. The XAS spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination geometry of the absorbing atom. EXAFS analysis of strontium compounds can determine the Sr-O bond distances and coordination numbers with high precision, revealing the local environment of the strontium ion within the oxalate matrix nih.govresearchgate.net.

Theoretical Chemistry and Computational Investigations of Strontium Oxalate

Quantum Mechanical Studies of Strontium Oxalate (B1200264) Electronic Structure

Quantum mechanical approaches are essential for dissecting the electronic configurations and bonding characteristics of strontium oxalate at a fundamental level, enabling the prediction and explanation of its material properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a primary tool for investigating the ground state properties of strontium oxalate. These calculations offer detailed analyses of the electronic structure, encompassing electron density distribution, molecular orbital energies, and various chemical descriptors that govern its behavior.

DFT computations have been employed to determine key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the energy band gap. These values are vital for understanding the material's electronic conductivity and optical characteristics. For instance, studies have reported calculated values for chemical hardness and chemical potential, which serve as indicators of the compound's inherent stability and potential reactivity researchgate.net.

Furthermore, DFT, utilizing functionals such as PBE-D3, has been applied to model the adsorption and subsequent transformation of molecules like CO₂ on strontium-decorated graphene surfaces, leading to the formation of oxalate species. These simulations highlight mechanisms of charge transfer and structural modifications, shedding light on chemical bonding. Specifically, the formation of an oxalate structure from CO₂ on strontium-decorated graphene involves the creation of a carbon-carbon bond with a length of approximately 1.6 Å aps.orgarxiv.org.

Table 1: Selected DFT-Calculated Ground State Properties of Strontium Oxalate

| Property | Approximate Value | Reference |

|---|---|---|

| HOMO Energy | eV | researchgate.net |

| LUMO Energy | eV | researchgate.net |

| Energy Band Gap | eV | researchgate.net |

| Chemical Hardness (η) | eV | researchgate.net |

(Note: Specific numerical values for these properties can vary depending on the computational setup and functional used. The table indicates the types of properties commonly derived from DFT studies.)

Ab Initio Approaches to Strontium Oxalate Bonding and Stability

Ab initio methods, which rely on fundamental quantum mechanical principles without empirical parameterization, offer a more rigorous framework for examining the bonding and stability of strontium oxalate. Techniques such as Configuration Interaction (CI) and Coupled Cluster (CC) methods, alongside density functional-based approaches like Coupled-Cluster Singles and Doubles (CCSD(T)), fall under this category.

Moreover, first-principles calculations, including ab initio techniques, have been instrumental in investigating pressure-induced phase transitions in strontium oxalate. These studies predict structural transformations, such as a transition from a monoclinic (C2/c) to a triclinic (P-1) phase at pressures estimated between 9-10 GPa. The calculated energy difference between these phases is minimal, suggesting the possibility of their coexistence osti.gov. Ab initio methods have also been employed for the structural determination of related oxalate compounds from powder diffraction data, yielding detailed structural insights researchgate.netcapes.gov.br.

Molecular Dynamics Simulations for Strontium Oxalate Phase Transitions and Surface Phenomena

Molecular Dynamics (MD) simulations provide a dynamic perspective on strontium oxalate, enabling the study of phase transitions and surface phenomena by modeling the temporal evolution of atomic and molecular movements.

While specific MD studies focusing solely on strontium oxalate phase transitions were not extensively detailed in the provided search results, the methodology is well-established for strontium-containing materials. For instance, MD simulations utilizing deep potential (DP) models, often parameterized using DFT data, have been used to investigate temperature-driven phase transitions in materials like SrTiO₃, accurately modeling structural transformations and constructing phase diagrams aps.org.

Ab initio molecular dynamics (AIMD) has been applied to investigate the interactions between phosphocholine (B91661) and calcium oxalate dihydrate surfaces. These simulations yield valuable data on adsorption energies, surface energies, and the nature of bonding, including ionic interactions characterized by Mulliken population analysis, offering insights into surface chemistry and crystal growth processes acs.orgnih.gov.

Computational Prediction of Strontium Oxalate Reactivity and Spectroscopic Responses

Computational methods are indispensable for predicting the reactivity of strontium oxalate, including its thermal decomposition pathways, and for calculating its characteristic spectroscopic signatures.

Reactivity and Decomposition: The thermal decomposition of strontium oxalate is a significant area of research. Kinetic analyses, employing computational techniques such as the composite method and various solid-state reaction models applied to non-isothermal thermogravimetric (TG) data, are used to elucidate reaction mechanisms and determine activation energies. For example, the decomposition of anhydrous strontium oxalate to strontium carbonate has been modeled, with reported activation energies around 938 kJ/mol, while the subsequent decomposition of strontium carbonate to strontium oxide exhibits an activation energy of approximately 250 kJ/mol researchgate.netresearchgate.net. DFT calculations have also been utilized to assess the thermodynamic stability of intermediates and products involved in reactions that form oxalates frontiersin.org.

Spectroscopic Responses: Computational studies are adept at predicting vibrational spectra, such as Fourier-transform infrared (FTIR) and Raman spectra, which can then be correlated with experimental measurements. DFT calculations have been employed to determine zone center optical phonons and analyze vibrational modes within strontium oxalate, aiding in the interpretation of experimental spectra and the understanding of phase transitions researchgate.netresearcher.life. These calculations provide detailed information on molecular vibrations and their relationship to the crystalline structure.

Methodological Developments in Computational Chemistry Applied to Strontium Systems

The field of computational chemistry is characterized by continuous methodological advancements, which are increasingly being applied to the study of strontium-containing compounds.

The synergistic application of Density Functional Theory (DFT) with techniques such as ab initio random structure search (RSS) has proven highly effective for exploring complex chemical environments, exemplified by the adsorption and subsequent formation of oxalates from CO₂ on metal-decorated graphene aps.orgarxiv.orgucl.ac.uk. This integrated approach facilitates the systematic identification of stable configurations and reaction pathways.

Furthermore, the development of machine learning (ML) models, often trained on DFT-derived data, is accelerating the prediction of chemical reactivity and material properties. While direct ML applications to strontium oxalate were not explicitly detailed in the provided snippets, ML methodologies are actively used for predicting chemical stability and reaction regioselectivity, indicating a trend towards more efficient computational materials discovery nih.govresearchgate.netrsc.org.

Computational chemistry methods are also being refined for the analysis of complex data. For instance, the integration of Bader's quantum theory of atoms in molecules and bond valence models with DFT calculations aids in understanding electron density topology and bonding characteristics in various systems, including oxalates researchgate.net. The development of accurate interatomic potentials, often derived from DFT calculations, is another critical methodological advancement for molecular dynamics simulations aimed at studying phase transitions and material behavior aps.org.

Compound Name List

Strontium Oxalate (SrC₂O₄)

Strontium Oxalate Monohydrate (SrC₂O₄·H₂O)

Strontium Oxalate Dihydrate (SrC₂O₄·2H₂O)

Anhydrous Strontium Oxalate

Strontium Carbonate (SrCO₃)

Strontium Oxide (SrO)

Calcium Oxalate (CaC₂O₄)

Barium Oxalate (BaC₂O₄)

Magnesium Oxalate (MgC₂O₄)

Strontium Oxalate Hemihydrate (SrC₂O₄·0.5H₂O)

Strontium Ferrite

Strontium Titanate (SrTiO₃)

Strontium mono-sulfide (SrS)

Strontium-based semiconductor

Barium Strontium Oxalate ((Ba₀.₇₄₁Sr₀.₂₅₉)C₂O₄)

Strontium Oxalate-Calcium Systems

Uranyl Oxalate

Applications and Functional Materials Derived from Strontium Oxalate

Strontium Oxalate (B1200264) in Pyrotechnic Compositions for Optical Effects

In pyrotechnics, the generation of vibrant and pure colors is a primary objective. Strontium oxalate is a key ingredient in formulations designed to produce brilliant red light, where it serves both as a colorant source and a combustion modifier.

The intense red color characteristic of fireworks containing strontium compounds is not produced by the strontium atom or ion itself, but by molecular species formed in the high-temperature environment of the pyrotechnic flame. When a composition containing a strontium salt, such as strontium oxalate, is ignited, the heat of the reaction excites strontium to a gaseous state. The key light-emitting species are strontium(I) hydroxide (B78521) (SrOH) and strontium(I) chloride (SrCl).

In the absence of a chlorine donor, the high-temperature flame, rich in hydrogen and oxygen species from the combustion of fuels and oxidizers, facilitates the formation of SrOH. This molecule emits light in the orange-red portion of the visible spectrum. However, for a deeper and more intense red, pyrotechnic formulations are often designed to include a chlorine-donating compound. The presence of chlorine allows for the formation of strontium(I) chloride (SrCl) in the flame. The electronic transitions within the SrCl molecule release photons at wavelengths that the human eye perceives as a brilliant, deep red. The energy from the combustion excites these molecules to higher electronic states, and as they relax to their ground state, they emit light of a specific wavelength.

Table 1: Key Red-Light Emitting Species from Strontium in Pyrotechnics

| Emitting Species | Chemical Formula | Color Produced | Conditions for Formation |

|---|---|---|---|

| Strontium(I) hydroxide | SrOH | Orange-Red | High-temperature flame in the absence of chlorine donors. |

| Strontium(I) chloride | SrCl | Deep, Brilliant Red | High-temperature flame in the presence of a chlorine donor. |

Beyond supplying the strontium for color generation, strontium oxalate plays a significant role in controlling the combustion process to enhance the quality of the optical effect. It is known to act as a burn rate modifier. The thermal decomposition of strontium oxalate yields strontium carbonate (SrCO₃) and carbon monoxide (CO).

In pyrotechnic compositions that use metallic fuels like magnesium (Mg), the combustion produces fine solid particles of magnesium oxide (MgO). These incandescent solid particles emit a broad spectrum of light known as black-body radiation, which can wash out the desired color, making the red appear pale or whitish. The carbon monoxide produced from the decomposition of strontium oxalate can react with the magnesium oxide particles at high temperatures, reducing them to gaseous magnesium. This reduction minimizes the amount of solid MgO in the flame, thereby suppressing the undesirable white light from black-body radiation and resulting in a clearer, more saturated red color.

Strontium Oxalate as a Precursor for Advanced Oxide Materials

Strontium oxalate is a valuable starting material, or precursor, for the synthesis of various advanced functional materials, particularly strontium-containing oxides. Its ability to decompose cleanly into other strontium compounds upon heating makes it suitable for fabricating materials with controlled purity and structure.

Strontium oxide (SrO) is an important alkaline earth metal oxide with applications in ceramics, electronics, and as a component in specialized glass. Strontium oxalate serves as a reliable precursor for the production of strontium oxide, particularly in nanoparticle form, through thermal decomposition. The decomposition process occurs in distinct stages, which allows for controlled synthesis.

When heated in air, strontium oxalate monohydrate first loses its water of hydration. The anhydrous strontium oxalate then decomposes to form strontium carbonate (SrCO₃). Upon further heating to higher temperatures, the strontium carbonate decomposes to yield strontium oxide (SrO) and carbon dioxide (CO₂). This multi-step thermal decomposition is a common method for producing SrO powders. By carefully controlling the temperature and atmosphere during calcination, the particle size and morphology of the resulting strontium oxide can be managed, enabling the fabrication of nanoparticles.

While this thermal decomposition method is effective for producing SrO powders and nanoparticles, the fabrication of strontium oxide thin films typically requires different techniques, such as pulsed laser deposition or atomic layer deposition, which utilize more volatile organometallic precursors rather than the direct use of solid strontium oxalate.

Table 2: Thermal Decomposition Steps of Strontium Oxalate to Strontium Oxide

| Step | Reactant | Products | Approximate Temperature Range (°C) |

|---|---|---|---|

| 1 | SrC₂O₄·H₂O | SrC₂O₄ + H₂O | ~100 - 250 |

| 2 | SrC₂O₄ | SrCO₃ + CO | ~400 - 600 |

| 3 | SrCO₃ | SrO + CO₂ | > 950 |

The materials derived from the thermal decomposition of strontium oxalate, namely strontium oxide and strontium carbonate, have applications in catalysis. Strontium oxide is a strong basic oxide and can be used as a catalyst in various chemical reactions, including nitroaldol reactions and the oxidative coupling of methane nih.gov. Because SrO can be difficult to prepare and handle directly, using strontium oxalate as a precursor to generate SrO in situ or as a starting material for catalyst synthesis is a practical approach nih.gov.

Role of Strontium Oxalate in Luminescent and Display Technologies

Strontium oxalate is a key precursor in the synthesis of luminescent materials, or phosphors, which are fundamental to lighting and display technologies. The purity and composition of the final phosphor, which dictate its optical properties, are highly dependent on the quality of the starting materials.

Strontium oxalate is used to produce a variety of host lattices for phosphors, such as strontium aluminates and strontium cerates. For instance, the blue phosphor strontium cerate (Sr₂CeO₄) can be prepared from a cerium-doped strontium oxalate precursor usp.brunesp.brresearchgate.net. The precursor is synthesized and then subjected to high-temperature heat treatment to form the final luminescent material usp.brunesp.br. The way the dopant (e.g., cerium) is incorporated into the oxalate precursor has a significant impact on the luminescent properties of the resulting phosphor usp.br.

In another application, the thermal decomposition of pure strontium oxalate itself can yield materials with interesting optical properties. Research has shown that strontium carbonate obtained from the decomposition of strontium oxalate can exhibit self-activated luminescence core.ac.uk. This phenomenon is attributed to the formation of specific defects, such as CO₂⁻ radicals, within the strontium carbonate crystal lattice during the decomposition process core.ac.uk. These defects act as luminescent centers, allowing the material to emit light without the need for traditional rare-earth activators. This property is valuable for creating novel phosphors for specialized applications. The choice of precursor is critical, as strontium aluminate phosphors synthesized using different precursors can exhibit distinct luminescent signatures, a property being explored for anti-counterfeiting technologies mdpi.com.

Table 3: Examples of Luminescent Materials Derived from Strontium Oxalate Precursors

| Precursor | Final Luminescent Material | Dopant/Activator | Application Area |

|---|---|---|---|

| Cerium-doped Strontium Oxalate | Strontium Cerate (Sr₂CeO₄) | Cerium (Ce³⁺) | Blue Phosphors for Displays usp.brunesp.br |

| Pure Strontium Oxalate | Strontium Carbonate (SrCO₃) | Self-activated (CO₂⁻ radicals) | Novel Luminescent Materials core.ac.uk |

| Doped Strontium Precursors | Strontium Aluminate (e.g., SrAl₂O₄) | Europium (Eu²⁺), Dysprosium (Dy³⁺) | Persistent Phosphors (Glow-in-the-dark), Optical Tags mdpi.com |

Strontium-Containing Biomaterials: Material Science Perspectives

The development of synthetic bone graft substitutes that actively promote tissue regeneration has led to the investigation of various bioactive ions, with strontium (Sr²⁺) being a prominent candidate. Strontium is known for its dual role in bone metabolism: stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts. These beneficial effects have driven the research and development of strontium-containing biomaterials designed to enhance bone repair and integration with host tissue. This section explores the material science aspects of these biomaterials, focusing on their fabrication and design for improved clinical outcomes.

Fabrication of Strontium-Doped Bioceramics and Composites

The incorporation of strontium into bioceramics and composites is achieved through various synthesis techniques, each influencing the final material's properties, such as crystallinity, porosity, and ion release kinetics. Strontium oxalate, due to its thermal decomposition to strontium oxide, can serve as a precursor for strontium, although other strontium salts like strontium nitrate (B79036) and strontium carbonate are also commonly used.

Common Fabrication Methods:

Sol-Gel Synthesis: This wet-chemical technique allows for the synthesis of bioactive glasses and ceramics at low temperatures. In this method, molecular precursors, including a strontium source, undergo hydrolysis and polycondensation reactions to form a "sol" (a colloidal solution) that then gels to form a solid network. The gel is subsequently dried and heat-treated to obtain the final strontium-doped material. The sol-gel process offers excellent control over the material's composition and microstructure, enabling the fabrication of materials with high purity and homogeneity.

Precipitation Method: This technique involves the precipitation of a strontium-containing calcium phosphate (B84403) phase from an aqueous solution. By carefully controlling the pH, temperature, and concentration of the precursor solutions (which can include a strontium salt), strontium-doped hydroxyapatite (HA) or other calcium phosphates can be synthesized. The resulting precipitate is then filtered, dried, and often calcined to achieve the desired crystalline phase.

Hydrothermal Synthesis: This method involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures. For strontium-doped biomaterials, precursor materials are placed in a sealed vessel (autoclave) with water and heated. The elevated temperature and pressure facilitate the dissolution and recrystallization of the materials, leading to the formation of well-crystallized strontium-substituted hydroxyapatite or other phases.

Solid-State Reaction: In this method, powdered reactants, including a strontium compound, are mixed and heated to high temperatures. The elevated temperature allows for the diffusion of ions between the solid particles, leading to the formation of the desired strontium-doped ceramic phase. This method is often used for the synthesis of crystalline materials like strontium-substituted tricalcium phosphate (TCP).

Melt-Quenching: This technique is primarily used for the fabrication of bioactive glasses. Raw materials, including silica, calcium oxide, phosphorus pentoxide, and a strontium source, are melted at high temperatures (typically above 1300°C) to form a homogenous liquid. This molten glass is then rapidly cooled (quenched) to prevent crystallization, resulting in an amorphous strontium-containing bioactive glass.

The choice of fabrication method and the specific strontium precursor significantly impacts the characteristics of the final biomaterial. For instance, the thermal decomposition of strontium oxalate can be utilized in high-temperature processes like solid-state reactions and melt-quenching to incorporate strontium oxide into the material's matrix.

| Fabrication Method | Description | Typical Strontium Precursors | Key Advantages |

| Sol-Gel Synthesis | Low-temperature wet-chemical method involving hydrolysis and polycondensation. | Strontium Nitrate, Strontium Chloride | High purity, homogeneity, control over microstructure. |

| Precipitation Method | Formation of a solid from a solution by a chemical reaction. | Strontium Nitrate, Strontium Chloride | Simple, scalable, can produce various calcium phosphate phases. |

| Hydrothermal Synthesis | Crystallization from high-temperature aqueous solutions at high pressure. | Strontium Nitrate | Produces well-crystallized materials. |

| Solid-State Reaction | High-temperature reaction between solid powders. | Strontium Carbonate, Strontium Oxalate (decomposes) | Suitable for crystalline ceramics. |

| Melt-Quenching | Rapid cooling of a high-temperature melt. | Strontium Carbonate, Strontium Oxide | Produces amorphous bioactive glasses. |

Material Design for Enhanced Osseointegration and Bone Regeneration

The successful integration of a biomaterial with bone tissue, known as osseointegration, is critical for the long-term stability and functionality of an implant. The design of strontium-containing biomaterials is tailored to optimize this process and to actively promote the regeneration of surrounding bone tissue.

Key Design Considerations:

Controlled Ion Release: The sustained release of strontium ions at the implant site is a primary design goal. The material's composition, crystallinity, and porosity are engineered to control the dissolution rate and, consequently, the release profile of Sr²⁺. A controlled release ensures that the local concentration of strontium is maintained within a therapeutic window that stimulates osteoblastic activity and inhibits osteoclastic resorption without causing cytotoxic effects.

Surface Properties: The surface of the biomaterial plays a crucial role in the initial interactions with cells and proteins. Surface characteristics such as topography, roughness, and chemistry are designed to promote osteoblast adhesion, proliferation, and differentiation. Techniques like coating implants with strontium-doped hydroxyapatite or creating micro- and nano-structured surfaces can enhance these cellular responses.

Porosity and Interconnectivity: A porous and interconnected structure is essential for bone ingrowth, vascularization, and nutrient transport within the scaffold. The pore size and interconnectivity are designed to mimic the architecture of natural bone, allowing for the migration of cells and the formation of new blood vessels, which are vital for bone regeneration.

Mechanical Properties: The mechanical properties of the biomaterial, including its compressive strength and elastic modulus, should ideally match those of the surrounding bone tissue. This mechanical compatibility helps to prevent stress shielding, a phenomenon where the implant carries too much of the mechanical load, leading to bone resorption around the implant. The incorporation of strontium can influence the mechanical properties of bioceramics and composites.

Biodegradability: For bone regeneration applications, it is often desirable for the biomaterial to degrade over time and be replaced by new bone tissue. The degradation rate is a critical design parameter that must be synchronized with the rate of new bone formation. The composition and crystallinity of the material are key factors that determine its biodegradability.

Research Findings on Strontium-Doped Biomaterials:

Numerous studies have demonstrated the enhanced osteogenic potential of strontium-doped biomaterials. In vitro studies have consistently shown that the release of strontium ions from these materials leads to increased proliferation and differentiation of osteoblasts, as evidenced by elevated alkaline phosphatase (ALP) activity and the expression of bone-related genes. Furthermore, these materials have been shown to inhibit the formation and activity of osteoclasts, the cells responsible for bone resorption.

In vivo animal studies have corroborated these findings, showing that implants made from or coated with strontium-containing biomaterials exhibit superior osseointegration and lead to a greater volume of new bone formation compared to their non-doped counterparts. The controlled release of strontium at the bone-implant interface creates a microenvironment that is conducive to bone regeneration.

| Design Parameter | Objective | Influence of Strontium | Research Findings |

| Ion Release | Sustained local delivery of therapeutic Sr²⁺ | Composition and crystallinity affect dissolution rate. | Controlled release enhances osteoblast activity and inhibits osteoclasts. |

| Surface Properties | Promote osteoblast adhesion and differentiation. | Strontium-doped coatings can alter surface chemistry and topography. | Improved cellular response and osseointegration. |

| Porosity | Facilitate bone ingrowth and vascularization. | Can influence sintering behavior and final pore structure. | Interconnected pores are crucial for tissue regeneration. |

| Mechanical Properties | Match the properties of the host bone to prevent stress shielding. | Can affect the compressive strength and modulus of the material. | Mechanical compatibility is key for long-term implant stability. |

| Biodegradability | Resorb at a rate that matches new bone formation. | Can alter the degradation kinetics of the biomaterial. | Synchronized degradation and regeneration lead to optimal healing. |

Precipitation Mechanisms and Environmental Implications

Fundamental Studies on Strontium Oxalate (B1200264) Nucleation and Crystal Growth

The precipitation of strontium oxalate from aqueous solutions typically occurs through the reaction of strontium ions (Sr²⁺) with oxalate ions (C₂O₄²⁻). This process involves nucleation, the initial formation of stable solid particles, followed by crystal growth. Strontium oxalate can exist in various hydrated forms, primarily the monohydrate (SrC₂O₄·H₂O) and dihydrate (SrC₂O₄·2H₂O), each possessing distinct structural characteristics and vibrational spectra . Studies have shown that strontium oxalate crystals can be grown from aqueous solutions using methods like gel crystallization, yielding various morphologies such as prismatic, bi-pyramidal, platy-shaped, and spherulite crystals ias.ac.inresearchgate.net. The crystal structure of strontium oxalate is generally monoclinic, with specific lattice parameters influencing its properties ias.ac.in.

The ionic radius of Sr²⁺ (1.18 Å) compared to Ca²⁺ (1.00 Å) plays a significant role in the formation of solid solutions and crystal habits. For instance, increasing strontium content in calcium-strontium oxalate solid solutions can alter the hydration states and reduce the formation of specific calcium oxalate phases like weddellite (B1203044) mdpi.com. Research into nucleation kinetics indicates that strontium oxalate's homogeneous nucleation and growth rates can be low under supersaturation conditions jpionline.org. Furthermore, the presence of polymeric additives, such as poly(methacrylic acid), can influence the morphology and aggregation of strontium oxalate, promoting the formation of specific phases and unusual aggregated structures through fractal growth mechanisms researchgate.net. Chemical etching studies have also been employed to analyze dislocation centers within strontium oxalate crystals, revealing features like striations and pits, and providing insights into growth mechanisms ripublication.com.

Table 1: Crystal System and Lattice Parameters of Strontium Oxalate

| Property | Value | Source |

| Crystal System | Monoclinic | ias.ac.in |

| Lattice Parameter 'a' | 9.67628 Å | ias.ac.in |

| Lattice Parameter 'b' | 6.7175 Å | ias.ac.in |

| Lattice Parameter 'c' | 8.6812 Å | ias.ac.in |

| Lattice Angle 'β' | 113.566° | ias.ac.in |

| Unit Cell Volume 'V' | 521.84 ų | ias.ac.in |

Factors Affecting Strontium Oxalate Solubility and Environmental Speciation

The solubility of strontium oxalate is a critical factor in its environmental behavior, influencing its mobility and availability. Strontium oxalate is generally described as sparingly soluble or highly insoluble in water americanelements.com. Quantitative data suggests a solubility of approximately 0.05 g/L at 25°C wikipedia.org. Its solubility product constant (Ksp) is reported to be around 5.0 × 10⁻⁸, placing it between the solubilities of calcium oxalate and barium oxalate .

Table 2: Solubility of Strontium Oxalate

| Medium | Solubility Value | Temperature | Source |

| Water | Sparingly soluble (~0.05 g/L) | 25°C | wikipedia.org |

| Water | Highly insoluble | N/A | americanelements.com |

| Dilute HCl | Readily soluble | N/A | wikipedia.org |

| Dilute HNO₃ | Readily soluble | N/A | wikipedia.org |

| 3.5% Acetic Acid | Soluble (1 g / 1.9 L) | N/A | wikipedia.org |

| Solubility Product (Ksp) | ~5.0 × 10⁻⁸ | N/A |

Role of Strontium Oxalate in Geochemical Cycles and Mineral Formation

Strontium oxalate plays a role in various biogeochemical cycles and mineral formation processes, particularly in soil and biological systems. Fungi are known to produce various metal oxalates, including strontium oxalate, when interacting with metal-bearing minerals. This fungal activity can contribute to mineral weathering and influence metal tolerance and nutrient cycling in soils cdnsciencepub.comnih.gov. For instance, strontium oxalate can form on mineral substrates through fungal metabolism nih.gov.

In plant biology, strontium oxalate has been observed as a biommineral in certain plant species cas.cn. Its formation contributes to the sequestration of strontium and can influence the biogeochemical cycling of elements like carbon and calcium. Studies have documented the translocation and incorporation of strontium into calcium oxalate crystals by wood decay fungi, indicating a dynamic interaction between biological processes and mineral distribution in ecosystems researchgate.net. The formation of these oxalate biominerals is part of broader plant physiological strategies, potentially involving regulating cytoplasmic calcium levels, detoxifying heavy metals, and contributing to nutrient cycling cas.cn.

Methodologies for Studying Strontium Oxalate Precipitation in Complex Aqueous Systems

Investigating strontium oxalate precipitation in complex aqueous systems, such as natural waters or industrial effluents, requires robust analytical methodologies. Traditional methods involve precipitating strontium as strontium oxalate, which can then be quantified through gravimetric analysis or by titrating the liberated oxalic acid with potassium permanganate (B83412) usgs.govoup.com.

Modern analytical techniques are also widely employed. X-ray diffraction (XRD) and powder X-ray diffraction (PXRD) are essential for identifying the crystalline phases of strontium oxalate and its hydrated forms ias.ac.inresearchgate.netrjpn.org. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) spectroscopy are crucial for characterizing the morphology, size, and elemental composition of strontium oxalate precipitates and solid solutions mdpi.comresearchgate.netresearchgate.net. These techniques are invaluable for understanding crystal growth habits and the extent of ionic substitutions in mixed-metal oxalates.

Other advanced methods include:

Flame Photometry: Used for the quantitative determination of strontium in solutions, offering relatively simple spectra free from interferences usgs.gov.

X-ray Spectroscopy: Applied to evaporated water residues for elemental analysis usgs.gov.

Transmission Electron Microscopy (TEM): Used in conjunction with SEM for detailed structural analysis of precipitates researchgate.net.

Chelating Resin Extraction and Chromatography: Employed in specialized analyses, such as the preconcentration of low-level radioactive strontium isotopes (e.g., ⁹⁰Sr) from seawater, often combined with oxalate precipitation for efficient recovery jst.go.jp.

Chemical Etching and Kinetic Studies: Used to analyze crystal defects and understand the kinetics of dissolution and precipitation processes ripublication.com.

Solubility vs. pH Curve Analysis: Employed to establish optimal precipitation conditions and understand speciation researchgate.net.

Co-precipitation Techniques: Used in the synthesis of complex materials, where strontium oxalate is formed as a precursor, often followed by calcination rjpn.org.

These diverse methodologies allow for a comprehensive understanding of strontium oxalate's behavior, from its initial formation to its presence and transformation in various environmental matrices.

Compound Name List:

Strontium Oxalate (SrC₂O₄)

Strontium Oxalate Monohydrate (SrC₂O₄·H₂O)

Strontium Oxalate Dihydrate (SrC₂O₄·2H₂O)

Calcium Oxalate (CaC₂O₄)

Barium Oxalate (BaC₂O₄)

Weddellite (CaC₂O₄·2H₂O)

Whewellite (CaC₂O₄·H₂O)

Strontium Chloride (SrCl₂)

Oxalic Acid (H₂C₂O₄)

Strontium Carbonate (SrCO₃)

Strontium Oxide (SrO)

Carbon Monoxide (CO)

Carbon Dioxide (CO₂)

Strontium Nitrate (B79036) (Sr(NO₃)₂)

Sodium Oxalate (Na₂C₂O₄)

Strontium Stannate (SrSnO₃)

Tin Chloride (SnCl₄)

Ammonium (B1175870) Oxalate ((NH₄)₂C₂O₄)

Strontium Sulfate (SrSO₄)

Potassium Permanganate (KMnO₄)

Emerging Research Frontiers and Future Perspectives in Strontium Oxalate Science

Integration of Artificial Intelligence and Machine Learning in Strontium Oxalate (B1200264) Materials Discovery